![molecular formula C14H15NO4S B5745258 methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furoylthiophene, which is known for its biological activity. Methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is a promising compound that has been studied extensively for its potential use in drug discovery, as well as in material science.
Mécanisme D'action
The mechanism of action of methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
Methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has been shown to exhibit antitumor and anti-inflammatory activity in vitro. However, its biochemical and physiological effects in vivo have not been fully elucidated. Further studies are needed to determine the potential toxicity and pharmacokinetics of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is a promising compound that has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in vitro. However, its limitations include the lack of in vivo data and the potential toxicity of this compound.
Orientations Futures
There are several future directions for the study of methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate. These include:
1. Further studies on the mechanism of action of this compound.
2. In vivo studies to determine the potential toxicity and pharmacokinetics of this compound.
3. Studies on the potential use of this compound in drug discovery, particularly for the treatment of cancer and inflammatory diseases.
4. Studies on the potential use of this compound in material science, particularly for the development of new materials with unique properties.
5. Further optimization of the synthesis method to improve the yield and purity of this compound.
In conclusion, methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is a promising compound that has gained significant attention in scientific research. It has been shown to exhibit potent biological activity in vitro and has potential applications in drug discovery and material science. Further studies are needed to fully elucidate the mechanism of action and potential toxicity of this compound, as well as to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate involves the reaction of 5-methyl-2-furoic acid with thionyl chloride to obtain 5-methyl-2-furoyl chloride. This intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of triethylamine and methanol to obtain the desired compound.
Applications De Recherche Scientifique
Methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential use in drug discovery. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
methyl 4,5-dimethyl-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-7-5-6-10(19-7)12(16)15-13-11(14(17)18-4)8(2)9(3)20-13/h5-6H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFXKMUKCRPLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
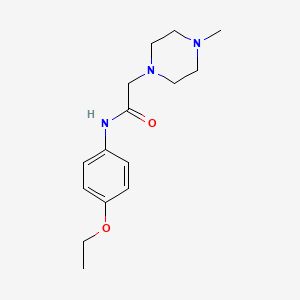
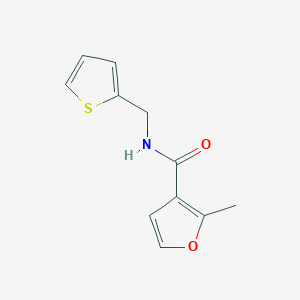
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
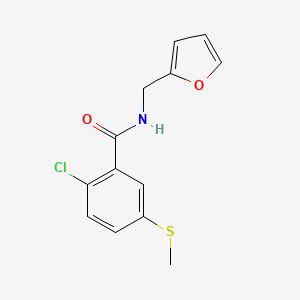
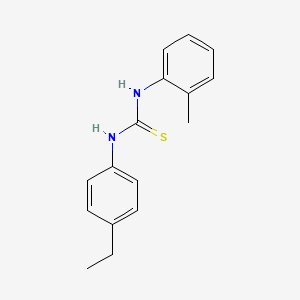
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
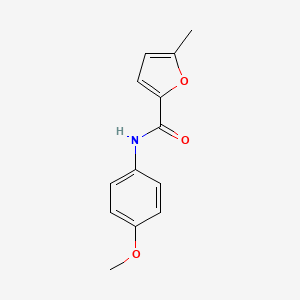
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)
